Ropivacaine N-Oxide Ropivacaine N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006990
InChI: InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1
SMILES:
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

Ropivacaine N-Oxide

CAS No.:

Cat. No.: VC18006990

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Ropivacaine N-Oxide -

Specification

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide
Standard InChI InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1
Standard InChI Key RVWGBWHPDXEKHY-FUKCDUGKSA-N
Isomeric SMILES CCC[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-]
Canonical SMILES CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

Introduction

Chemical and Structural Properties

Molecular Characteristics

Ropivacaine N-Oxide is characterized by the oxidation of the piperidine nitrogen atom in ropivacaine, resulting in an N-oxide functional group. This modification alters the compound’s lipophilicity, reducing its partition coefficient compared to ropivacaine . The molecular structure retains the (2S)-stereochemistry at the chiral center, critical for its interaction with biological targets . Key physicochemical parameters include:

PropertyRopivacaineRopivacaine N-Oxide
Molecular FormulaC₁₇H₂₆N₂OC₁₇H₂₆N₂O₂
Molecular Weight (g/mol)274.4290.4
Lipophilicity (logP)2.91.7 (estimated)
pKa8.17.4 (estimated)

Data derived from PubChem and comparative analyses .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of Ropivacaine N-Oxide typically involves two stages:

  • Selective Oxidation: Ropivacaine undergoes oxidation using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This step achieves >95% conversion with minimal side products.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the N-oxide derivative, yielding ≥98% purity.

Industrial-Scale Manufacturing

Pharmaceutical production employs continuous flow reactors to enhance oxidation efficiency and safety. Key process parameters include:

ParameterOptimal Range
Temperature10–15°C
Residence Time30–45 minutes
Oxidant Equivalents1.2–1.5
CatalystNone (uncatalyzed)

Adapted from industrial protocols.

The final product is often converted to a hydrochloride salt for improved stability and solubility.

Mechanism of Action and Pharmacodynamics

Additional Targets

Ropivacaine N-Oxide exhibits dose-dependent inhibition of potassium channels (Kv1.5\text{K}_\text{v}1.5) and transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its multimodal analgesic effects.

Pharmacokinetics and Metabolism

Absorption and Distribution

Following epidural administration in preclinical models, Ropivacaine N-Oxide demonstrates a 40% lower plasma CmaxC_{\text{max}} than ropivacaine, attributed to its higher polarity . Tissue distribution studies show preferential accumulation in hepatic and renal tissues, with a volume of distribution (VdV_d) of 0.8 L/kg.

Biotransformation Pathways

As a primary metabolite, Ropivacaine N-Oxide undergoes further hepatic metabolism via cytochrome P450 3A4 (CYP3A4)-mediated hydroxylation, yielding inactive carboxylated derivatives . Approximately 70% of the administered dose is excreted renally as the N-oxide form.

ParameterRopivacaine N-Oxide
Bioavailability60–65% (epidural)
Half-life (t1/2t_{1/2})2.3 hours
Clearance (CL)0.4 L/h/kg

Data from preclinical pharmacokinetic studies .

Research Applications and Clinical Relevance

Metabolic Profiling

Deuterated analogs like Ropivacaine-d7 N-Oxide (MW: 297.44 g/mol) enable precise tracking of ropivacaine’s metabolic fate using mass spectrometry. These tools have elucidated interspecies differences in N-oxidation rates, informing toxicological risk assessments.

Toxicity Mitigation

The reduced cardiotoxicity of Ropivacaine N-Oxide compared to bupivacaine derivatives positions it as a safer candidate for prolonged anesthesia. In vitro models show a 50% higher lethal dose (LD50\text{LD}_{50}) than ropivacaine, likely due to diminished CNS penetration .

Stability and Degradation

Ropivacaine N-Oxide degrades under acidic conditions (pH < 4) via N-oxide reduction, regenerating ropivacaine. Oxidative stress accelerates decomposition into 2,6-dimethylaniline derivatives, necessitating storage in inert atmospheres at −20°C.

Comparative Analysis with Structural Analogs

CompoundKey DifferentiatorClinical Implication
Bupivacaine N-OxideButyl side chainHigher cardiotoxicity risk
Levobupivacaine N-OxideR-enantiomer configurationReduced motor blockade
Mepivacaine N-OxideMethyl piperidine groupShorter half-life

Comparative data synthesized from multiple studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator